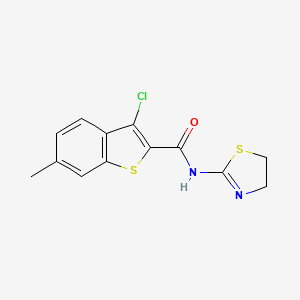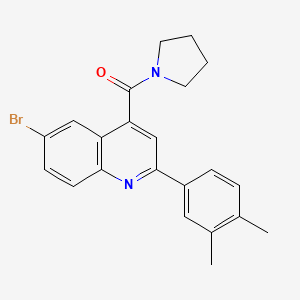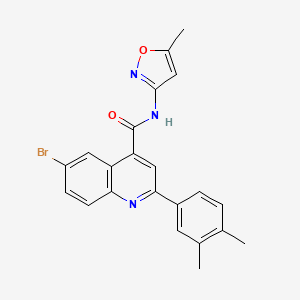![molecular formula C24H23ClN2O2 B3482967 {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE](/img/structure/B3482967.png)
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE
Descripción general
Descripción
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyloxyphenyl group and a chlorophenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE typically involves multiple steps:
Formation of the Benzyloxyphenyl Piperazine Intermediate: This step involves the reaction of 4-benzyloxyaniline with piperazine under suitable conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide.
Coupling with 3-Chlorobenzoyl Chloride: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential activity on central nervous system receptors.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The chlorophenylmethanone moiety may further stabilize these interactions through additional hydrophobic or van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(4-CHLOROPHENYL)METHANONE: Similar structure but with a different position of the chlorine atom.
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-CHLOROPHENYL)METHANONE is unique due to the specific positioning of the chlorine atom, which can influence its binding affinity and selectivity for certain biological targets. This positional isomerism can lead to differences in pharmacological activity and potential therapeutic applications.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-21-8-4-7-20(17-21)24(28)27-15-13-26(14-16-27)22-9-11-23(12-10-22)29-18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTOONSDSDEUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3482902.png)
![isopropyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3482903.png)
![N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(2-BROMOPHENYL)THIOUREA](/img/structure/B3482914.png)

![diethyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B3482920.png)
![N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3482929.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B3482932.png)
![4-CHLORO-1-ETHYL-N~5~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B3482947.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-ethylthiophene-2-carboxamide](/img/structure/B3482953.png)



